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Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the

target engagement of a compound within a cellular environment. The assay relies on the

principle of ligand-induced thermal stabilization of a target protein. Binding of a small molecule,

such as SGC-iMLLT, to its protein target, MLLT1 (ENL) or MLLT3 (AF9), can increase the

protein's resistance to heat-induced denaturation. This change in thermal stability can be

quantified to confirm direct interaction between the compound and its target in living cells or

cell lysates. SGC-iMLLT is a potent and selective chemical probe for the YEATS domains of

MLLT1 and MLLT3, which are components of critical transcriptional regulatory complexes and

are implicated in certain cancers.[1] This document provides a detailed protocol for performing

a CETSA experiment to validate the engagement of SGC-iMLLT with its endogenous targets

using a traditional Western blot-based readout.

Signaling Pathway Context: MLLT1/3 in
Transcriptional Regulation
MLLT1 (ENL) and MLLT3 (AF9) are chromatin reader proteins that recognize acetylated and

crotonylated lysine residues on histone tails. They are key components of at least two major

transcriptional regulatory complexes: the Super Elongation Complex (SEC) and the DOT1L

complex (DotCom).
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The Super Elongation Complex (SEC) is a multi-subunit complex that plays a crucial role in

regulating the processivity of RNA polymerase II (Pol II) during transcription elongation. Key

components of the SEC include:

Scaffolding proteins: AFF1 and AFF4

Elongation factors: ELL family proteins

P-TEFb (Positive Transcription Elongation Factor b): Composed of CDK9 and Cyclin T1,

which phosphorylates the C-terminal domain of Pol II to promote transcriptional elongation.

YEATS domain proteins: MLLT1 (ENL) or MLLT3 (AF9)

The DOT1L complex (DotCom) is involved in histone modification, specifically the methylation

of histone H3 at lysine 79 (H3K79me). This modification is generally associated with active

transcription. MLLT1 and MLLT3 can recruit the DOT1L methyltransferase to specific chromatin

regions.

By inhibiting the YEATS domain of MLLT1/3, SGC-iMLLT can disrupt the interaction of these

proteins with acetylated histones, thereby interfering with the recruitment and function of the

SEC and DOT1L complexes at target gene loci.
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Caption: MLLT1/3 signaling within SEC and DOT1L complexes.
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Experimental Design and Workflow
The CETSA workflow involves treating cells with the compound of interest, subjecting the cells

to a heat challenge across a range of temperatures, lysing the cells, separating the soluble and

aggregated protein fractions, and detecting the amount of soluble target protein remaining at

each temperature. A stabilizing compound will result in more soluble protein at higher

temperatures compared to the vehicle control.
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SGC-iMLLT CETSA Experimental Workflow
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Caption: SGC-iMLLT CETSA experimental workflow diagram.
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Quantitative Data Summary
The following tables summarize the expected outcomes and necessary components for an

SGC-iMLLT CETSA experiment.

Table 1: SGC-iMLLT Target Engagement Profile

Compound Target(s) Cell Line Assay Type
Observed
Effect

Reference

SGC-iMLLT
MLLT1 (ENL),

MLLT3 (AF9)
MV4;11

CETSA (Melt

Curve)

Dose-

dependent

thermal

stabilization

of

endogenous

MLLT1.

[1]

SGC-iMLLT

MLLT1 (ENL)

YEATS

Domain

HEK293T

(overexpressi

on)

HiBiT CETSA

Rightward

shift in the

melt curve,

indicating

stabilization.

[2]

SGC-iMLLT-N

(inactive

control)

MLLT1 (ENL) MV4;11
CETSA (Melt

Curve)

No significant

thermal

stabilization

observed.

[1]

Table 2: Example Isothermal Dose-Response (ITDR) CETSA Parameters

This table provides a template for presenting quantitative data from an ITDR-CETSA

experiment. Specific EC50 values for SGC-iMLLT in ITDR-CETSA are not readily available in

the public domain but can be determined using the protocol below.
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Compound Target Cell Line
Heating
Temperature
(°C)

EC50 (µM)

SGC-iMLLT MLLT1 MV4;11 Tagg (e.g., 52°C) To be determined

SGC-iMLLT MLLT3 Relevant cell line Tagg (e.g., 52°C) To be determined

Note: The optimal heating temperature for ITDR-CETSA should be determined from the melt

curve experiment and is typically the temperature at which ~50% of the protein is denatured in

the vehicle-treated sample.

Detailed Experimental Protocols
This protocol is adapted for a standard Western blot-based CETSA to detect the engagement

of SGC-iMLLT with endogenous MLLT1/3.

Materials and Reagents
Cell Line: MV4;11 (acute myeloid leukemia) or other suitable cell line expressing

endogenous MLLT1/3.

Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

Compound: SGC-iMLLT (and inactive control SGC-iMLLT-N), dissolved in DMSO.

Phosphate-Buffered Saline (PBS): pH 7.4.

Protease Inhibitor Cocktail.

Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitor cocktail.

BCA Protein Assay Kit.

Laemmli Sample Buffer (4x).

Primary Antibodies: Rabbit anti-MLLT1/ENL, Mouse/Rabbit anti-GAPDH or other loading

control.
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Secondary Antibodies: HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse.

Enhanced Chemiluminescence (ECL) Substrate.

PVDF or Nitrocellulose Membranes.

Equipment: Cell culture incubator, centrifuges, thermal cycler, SDS-PAGE and Western blot

apparatus, imaging system.

Protocol 1: CETSA Melt Curve
Cell Culture and Treatment:

Culture MV4;11 cells to a density of approximately 1-2 x 106 cells/mL.

Treat cells with SGC-iMLLT (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

Heat Challenge:

Harvest cells by centrifugation (300 x g, 5 min) and wash once with PBS.

Resuspend the cell pellet in PBS containing protease inhibitors to a final concentration of

~20 x 106 cells/mL.

Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.

Heat the samples in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C

to 64°C in 2°C increments). Include a 37°C control.

After heating, cool the samples at room temperature for 3 minutes.

Cell Lysis:

Freeze the cell suspensions in liquid nitrogen or a -80°C freezer.

Thaw the samples at room temperature. Repeat the freeze-thaw cycle two more times to

ensure complete lysis.

Separation of Soluble Fraction:
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Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated

proteins.

Carefully collect the supernatant, which contains the soluble protein fraction.

Western Blotting:

Determine the protein concentration of the soluble fractions using a BCA assay.

Normalize the protein concentrations for all samples.

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

Load equal amounts of protein per well and run the SDS-PAGE gel.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary antibody against MLLT1/3 overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again and add ECL substrate.

Image the blot using a chemiluminescence detector.

Re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal loading.

Data Analysis:

Quantify the band intensities for MLLT1/3 at each temperature.

Normalize the intensity of each band to the corresponding loading control.

For each treatment group, plot the normalized band intensity against the temperature to

generate the melt curve.
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Compare the melt curve of the SGC-iMLLT-treated samples to the vehicle control. A

rightward shift indicates thermal stabilization.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA
Cell Culture and Treatment:

Prepare a serial dilution of SGC-iMLLT in culture medium (e.g., from 0.01 µM to 30 µM).

Treat cells with the different concentrations of SGC-iMLLT or vehicle (DMSO) for 1-2

hours at 37°C.

Heat Challenge:

Harvest and wash the cells as described in Protocol 1.

Resuspend the cells in PBS with protease inhibitors.

Aliquot the cell suspensions into PCR tubes.

Heat all samples at a single, fixed temperature for 3 minutes. This temperature (Tagg)

should be chosen from the melt curve data (Protocol 1) and should correspond to a point

where significant, but not complete, protein denaturation occurs in the vehicle-treated

sample.

Include an unheated (37°C) control for each concentration.

Lysis, Separation, and Western Blotting:

Follow steps 3-5 from Protocol 1.

Data Analysis:

Quantify the band intensities for MLLT1/3 for each compound concentration.

Normalize the intensities to the loading control.

Plot the normalized MLLT1/3 signal against the logarithm of the SGC-iMLLT
concentration.
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Fit the data to a dose-response curve to determine the EC50 value, which represents the

concentration of SGC-iMLLT required to achieve 50% of the maximal stabilizing effect.[3]

Conclusion
The SGC-iMLLT CETSA protocol provides a robust method to verify the direct binding of this

chemical probe to its cellular targets, MLLT1 and MLLT3. By demonstrating target engagement

in a physiologically relevant context, these experiments are crucial for validating the on-target

activity of SGC-iMLLT and for interpreting the results of subsequent cellular and in vivo studies.

The provided protocols offer a framework for both generating melt curves to observe thermal

shifts and performing isothermal dose-response experiments to quantify the potency of target

engagement.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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